5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
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Description
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H11FN2O3 and its molecular weight is 298.273. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
The compound and its derivatives have been used extensively in the field of chemical synthesis. For instance, it serves as a crucial component in synthesizing various heterocyclic compounds. Studies have shown its involvement in the creation of 3d-metal complexes characterized by different physico-chemical techniques. These complexes have displayed thermal stability, which is verified through thermogravimetric analysis, and they have showcased significant inhibition properties against tested microbes in antimicrobial, antimycobacterial, and cytotoxic activities (K. G. et al., 2021). Moreover, it's used in one-pot stereoselective tandem assembly processes to produce functionalized furan-3(2H)-one derivatives, opening new pathways in chemical synthesis (O. Shemyakina et al., 2014).
Antimicrobial and Anticancer Activities
Various derivatives of this compound have been synthesized and evaluated for their biological activities. For example, Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives exhibited excellent in vitro antimicrobial activity, making them potential candidates for drug development (Divyaraj Puthran et al., 2019). Also, compounds synthesized from similar derivatives have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential use in cancer therapy (F. Awadallah et al., 2013).
Pharmacological Studies
The compound's derivatives are also instrumental in pharmacological studies. For instance, sulfamethaxazole-based azo dyes synthesized using derivatives of the compound showed promising anti-tubercular activity and potential anticancer properties (N. Mallikarjuna et al., 2020). This indicates the compound's role in developing new therapeutic agents.
Spectroscopy and Material Studies
The derivatives of this compound have also been studied for their spectroscopic properties and potential applications in materials science. Synthesis and X-ray spectroscopic analysis of certain pyridine derivatives provide valuable insights into their structural features and optical properties, which could be beneficial in designing materials with specific optical characteristics (M. Cetina et al., 2010).
Properties
IUPAC Name |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-2-5-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)3-4-14(13)20/h2-4,6-7,9,20H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVGZKBKWHGNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.